N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE
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Overview
Description
N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a methyl group, and a tert-butyl group attached to a benzenesulfonamide structure. Its unique chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE typically involves the reaction of 2-methyl-5-nitroaniline with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or sulfonamide groups .
Scientific Research Applications
N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYL-5-NITRO-PHENYL)-4-(3-PYRIDYL)-2-PYRIMIDINAMINE: Used in the synthesis of imatinib, a drug used to treat chronic myelogenous leukemia.
N-(4-(N,N-DIETHYLSULFAMOYL)PHENYL)ACETAMIDE: Exhibits good analgesic activity.
Uniqueness
N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE is unique due to its combination of a nitro group, a methyl group, and a tert-butyl group attached to a benzenesulfonamide structure. This unique combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-5-8-14(19(20)21)11-16(12)18-24(22,23)15-9-6-13(7-10-15)17(2,3)4/h5-11,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQAZWHKZQKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357957 |
Source
|
Record name | N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-15-9 |
Source
|
Record name | N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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